molecular formula C7H15NO3 B13899230 2-[2-Hydroxyethyl(propyl)amino]acetic acid

2-[2-Hydroxyethyl(propyl)amino]acetic acid

Cat. No.: B13899230
M. Wt: 161.20 g/mol
InChI Key: WNWHCVBECQPGCC-UHFFFAOYSA-N
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Description

2-[2-Hydroxyethyl(propyl)amino]acetic acid is an organic compound with the molecular formula C7H15NO3 It is a derivative of glycine, where the amino group is substituted with a 2-hydroxyethyl(propyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxyethyl(propyl)amino]acetic acid typically involves the reaction of glycine with 2-hydroxyethyl(propyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of Glycine with 2-Hydroxyethyl(propyl)amine: Glycine is reacted with 2-hydroxyethyl(propyl)amine in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium at a temperature of around 80-100°C.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxyethyl(propyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[2-Oxoethyl(propyl)amino]acetic acid.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[2-Hydroxyethyl(propyl)amino]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biochemical pathways and as a ligand for metal ions.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a chelating agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-Hydroxyethyl(propyl)amino]acetic acid involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including metal detoxification and catalysis. The compound can also participate in biochemical pathways, where it may act as a substrate or inhibitor of specific enzymes.

Comparison with Similar Compounds

2-[2-Hydroxyethyl(propyl)amino]acetic acid can be compared with other similar compounds, such as:

    N-(2-Hydroxyethyl)glycine: Similar structure but lacks the propyl group.

    N-(2-Hydroxyethyl)iminodiacetic acid: Contains an additional carboxyl group.

    N-(2-Hydroxyethyl)ethylenediamine: Contains an additional amino group.

Uniqueness

The presence of the propyl group in this compound imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may provide advantages in certain applications.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

2-[2-hydroxyethyl(propyl)amino]acetic acid

InChI

InChI=1S/C7H15NO3/c1-2-3-8(4-5-9)6-7(10)11/h9H,2-6H2,1H3,(H,10,11)

InChI Key

WNWHCVBECQPGCC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCO)CC(=O)O

Origin of Product

United States

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